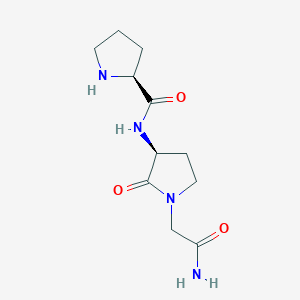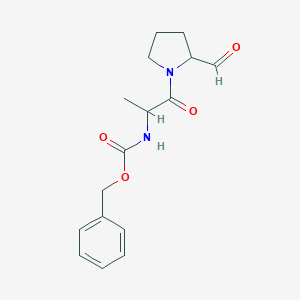
N-Benzyloxycarbonylalanylprolinal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyloxycarbonylalanylprolinal, also known as Z-AP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a protease inhibitor that has shown promising results in inhibiting the activity of enzymes responsible for the progression of diseases such as cancer and HIV.
Wirkmechanismus
N-Benzyloxycarbonylalanylprolinal inhibits the activity of proteases by binding to the active site of the enzyme and blocking its activity. The compound has been shown to be selective for certain proteases, which makes it a promising candidate for the development of targeted therapies.
Biochemische Und Physiologische Effekte
N-Benzyloxycarbonylalanylprolinal has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit HIV replication, and reduce inflammation. Additionally, the compound has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-Benzyloxycarbonylalanylprolinal has several advantages for lab experiments. The compound is relatively easy to synthesize, has a high purity, and is stable under various conditions. Additionally, the compound has been shown to be selective for certain proteases, which makes it a promising candidate for targeted therapies. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of N-Benzyloxycarbonylalanylprolinal. One potential direction is the development of targeted therapies for diseases such as cancer and HIV. Additionally, the compound could be used as a tool for studying the role of proteases in various biological processes. Further research is also needed to investigate the potential neuroprotective effects of the compound and its potential applications in the treatment of neurodegenerative diseases.
In conclusion, N-Benzyloxycarbonylalanylprolinal is a promising compound that has shown potential applications in various fields of scientific research. The compound has been shown to inhibit the activity of proteases, which makes it a promising candidate for the development of targeted therapies. Further research is needed to fully understand the potential applications of this compound and its mechanisms of action.
Synthesemethoden
The synthesis of N-Benzyloxycarbonylalanylprolinal involves the reaction of an aldehyde with an amine in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-Benzyloxycarbonylalanylprolinal has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit the activity of proteases, which are enzymes that play a crucial role in disease progression. Proteases are involved in various biological processes such as cell signaling, apoptosis, and inflammation. Dysregulation of protease activity has been linked to various diseases such as cancer, HIV, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
108708-27-6 |
|---|---|
Produktname |
N-Benzyloxycarbonylalanylprolinal |
Molekularformel |
C16H19N2O4- |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
benzyl N-[1-(2-formylpyrrolidin-1-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-12(15(20)18-9-5-8-14(18)10-19)17-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,10,12,14H,5,8-9,11H2,1H3,(H,17,21) |
InChI-Schlüssel |
FROFXOQSJFDKGW-UHFFFAOYSA-M |
SMILES |
CC(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
Synonyme |
N-benzyloxycarbonyl-alanylprolinal N-benzyloxycarbonylalanylprolinal Z-Ala-prolinal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



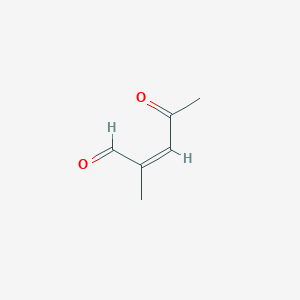
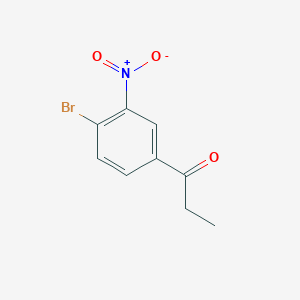
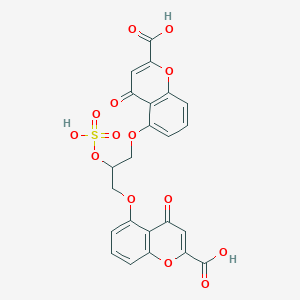
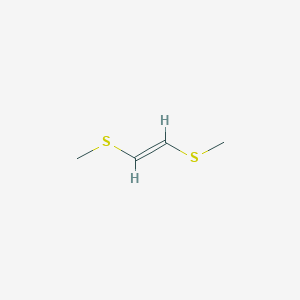
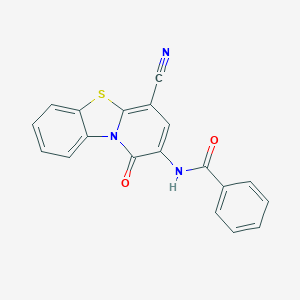
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
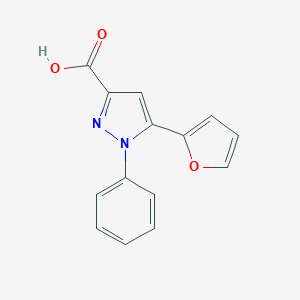
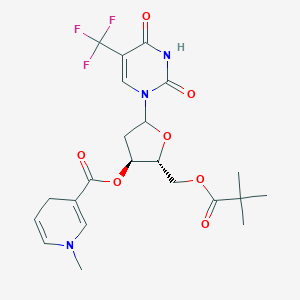
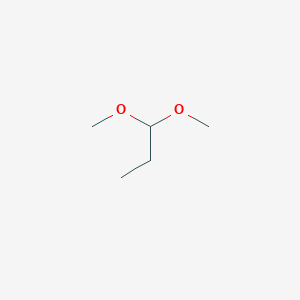
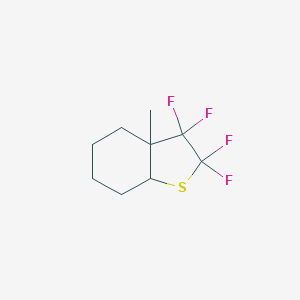
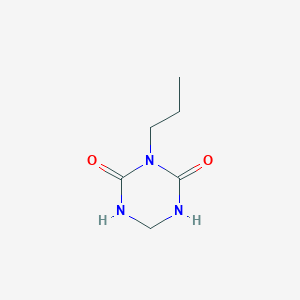
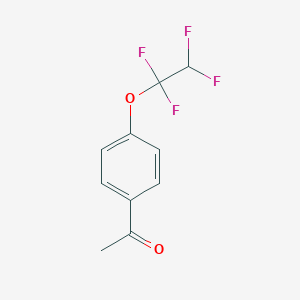
![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)
